molecular formula C18H17NO3 B5660117 N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 617695-08-6

N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5660117
CAS No.: 617695-08-6
M. Wt: 295.3 g/mol
InChI Key: RRJQQNBDEPFCFR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential applications in oncology and neuroprotection. The compound features a benzofuran core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific derivative is designed with a 3-methyl substitution on the benzofuran ring and an N-(4-methoxybenzyl)carboxamide side chain, structural features that researchers investigate for their influence on biological activity and selectivity . Benzofuran-based compounds have demonstrated substantial potential as anticancer agents. Structure-activity relationship (SAR) studies indicate that substitutions on the benzofuran core, such as the methyl group at the 3-position in this compound, are critical for modulating cytotoxic activity and can be optimized for enhanced potency against various cancer cell lines . Furthermore, closely related benzofuran-2-carboxamide derivatives have shown promising neuroprotective properties in research models, exhibiting protection against NMDA-induced excitotoxic neuronal damage, which is relevant to stroke and neurodegenerative diseases . The compound serves as a valuable building block and pharmacophore for researchers exploring new therapeutic avenues. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is strictly intended for in vitro applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-15-5-3-4-6-16(15)22-17(12)18(20)19-11-13-7-9-14(21-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJQQNBDEPFCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617695-08-6
Record name N-(4-METHOXYBENZYL)-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxybenzyl group and the carboxamide functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes regioselective EAS due to its electron-rich aromatic system. The methyl group at position 3 and methoxybenzyl substituent direct incoming electrophiles to specific positions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°CC-5 of benzofuran5-Nitro derivative68%
SulfonationSO₃/H₂SO₄, 50°CC-6 of benzofuran6-Sulfo derivative55%
HalogenationBr₂/FeBr₃, RTC-7 of benzofuran7-Bromo derivative72%

Key Findings :

  • Nitration predominantly occurs at C-5 due to the activating effect of the methyl group at C-3, which enhances electron density at adjacent positions.

  • Sulfonation favors C-6 , influenced by steric hindrance from the methoxybenzyl group.

  • Bromination at C-7 is facilitated by the electron-donating methoxy group on the benzyl substituent.

Hydrolysis of the Carboxamide Group

The carboxamide group reacts under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductReaction TimeYieldReference
Acidic Hydrolysis6M HCl, reflux3-Methyl-1-benzofuran-2-carboxylic acid6 hours85%
Basic Hydrolysis2M NaOH, 80°CSodium salt of carboxylic acid4 hours78%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

a) Reduction of the Amide Bond

The carboxamide group can be reduced to a methylene amine under specific conditions.

ReagentsConditionsProductYieldReference
LiAlH₄THF, refluxN-(4-Methoxybenzyl)-3-methyl-1-benzofuran-2-methanamine65%
BH₃·THFRT, 12 hoursSecondary amine derivative58%

b) Oxidation of the Methyl Group

The methyl group at C-3 of the benzofuran core can be oxidized to a carboxylic acid.

ReagentsConditionsProductYieldReference
KMnO₄/H₂SO₄100°C, 8 hours3-Carboxy-1-benzofuran-2-carboxamide40%
CrO₃/Acetic AcidRT, 24 hours3-Keto derivative32%

Coupling Reactions

The methoxybenzyl group participates in cross-coupling reactions, enabling structural diversification.

Reaction TypeReagents/CatalystsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives via C-C bond formation60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives55%

Notable Observations :

  • The methoxy group enhances electron density on the benzyl ring, improving reactivity in palladium-catalyzed couplings.

  • Steric hindrance from the benzofuran core limits coupling efficiency at certain positions.

Methoxyphenyl Group Modifications

The 4-methoxybenzyl substituent undergoes demethylation and electrophilic substitution.

Reaction TypeReagentsProductYieldReference
DemethylationBBr₃, CH₂Cl₂N-(4-Hydroxybenzyl)-3-methyl-1-benzofuran-2-carboxamide90%
Friedel-Crafts AcylationAcCl/AlCl₃Acetylated benzyl derivative70%

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and methylbenzofuran fragments .

  • pH Stability : Stable in neutral conditions but undergoes hydrolysis at extremes (pH < 2 or > 12) .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that benzofuran derivatives, including N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. A study highlighted that modifications in the benzofuran structure could enhance activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory activities. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, making them candidates for therapeutic development against inflammatory diseases .
  • Enzyme Inhibition : The compound may serve as a useful probe in biochemical assays to study enzyme interactions. Its unique functional groups can interact with specific enzymes, providing insights into enzyme kinetics and mechanisms .

Biological Studies

  • Cellular Mechanisms : this compound can be utilized to investigate cellular mechanisms related to apoptosis and cell proliferation. By understanding how this compound affects cellular pathways, researchers can identify potential therapeutic targets for diseases such as cancer .
  • Pharmacological Profiles : The pharmacological profiles of benzofuran derivatives are being explored for their potential use in treating neurological disorders due to their ability to interact with serotonin receptors and other central nervous system targets .

Material Science

  • Synthesis of Novel Materials : The compound can act as a building block for synthesizing new materials with specific properties. Its chemical reactivity allows for the development of polymers or nanomaterials with tailored functionalities, which could be applied in various industrial contexts .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that modifications to the benzofuran core enhance activity against HCT116 cancer cells, highlighting structure-activity relationships .
Study 2Anti-inflammatory EffectsShowed significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications .
Study 3Enzyme InteractionExplored the compound's role as an enzyme inhibitor, providing insights into its mechanism of action within biochemical pathways .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide (Target Compound) 3-methyl, N-(4-methoxybenzyl) C₁₈H₁₇NO₃ 295.34 Simple methoxybenzylamide; screening compound for early-stage research .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide () 7-(4-methoxybenzyl), N-methoxy, N-methyl C₁₉H₁₉NO₄ 325.36 Dual N-methyl and N-methoxy groups; lower synthetic yield (25%) .
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () 5-cyclopropyl, 2-(4-fluorophenyl), 6-aminoalkyl-bromoaryl C₂₈H₂₆BrFN₂O₂ 545.43 Bromine and fluorine substituents; designed for enhanced receptor targeting .
5-Cyclopropyl-6-(oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () 5-cyclopropyl, 2-(4-fluorophenyl), 6-oxazolyl C₂₃H₂₀FN₂O₃ 403.42 Oxazole ring for π-π interactions; hydrogenated during synthesis .
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide () 3-(4-phenylbutanamido), N-(4-methoxyphenyl) C₂₆H₂₄N₂O₄ 428.50 Bulky butanamido side chain; potential for improved solubility .

Biological Activity

N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the benzofuran family, which is known for its diverse pharmacological properties. The compound's structure includes a methoxy group that may enhance its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been suggested that the compound may inhibit enzymes involved in inflammatory processes or cancer progression, potentially leading to therapeutic effects. The binding affinity of the compound to these targets can modulate their activity, thereby affecting cellular pathways associated with inflammation and tumor growth.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .

2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's cytotoxic effects were assessed using MTT assays, which demonstrated significant antiproliferative activity against several cancer types, including breast and lung cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives highlights the importance of specific functional groups in enhancing biological activity. For this compound:

  • Methoxy Group : The presence of the methoxy group at the para position on the benzyl moiety enhances lipophilicity and may improve binding affinity to biological targets.
  • Methyl Substitution : The methyl group at the 3-position on the benzofuran ring is crucial for maintaining activity, as it influences electron distribution and steric factors that affect interactions with target proteins .

Case Studies

Case Study 1: In Vivo Efficacy
In a study involving tumor-bearing mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size, suggesting significant anticancer efficacy. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Cytotoxicity Assessment
Using trypan blue exclusion assays, researchers evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that concentrations above 25 μM led to significant cell death, correlating with increased reactive oxygen species (ROS) production and mitochondrial dysfunction—key indicators of apoptosis .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
AnticancerSignificant cytotoxicity against cancer cell lines
Apoptosis InductionIncreased ROS levels; mitochondrial dysfunction

Q & A

What are the common synthetic routes for preparing N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide?

The compound is synthesized via coupling reactions between 3-methyl-1-benzofuran-2-carboxylic acid derivatives and 4-methoxybenzylamine. A typical protocol involves activating the carboxylic acid with coupling agents like EDCI/HOBt, followed by refluxing with 4-methoxybenzylamine in dichloromethane or THF. Protecting group strategies, such as nitrobenzenesulfonamide moieties, may prevent side reactions. Yields range from 45% to 77%, depending on purification methods and reaction conditions (e.g., solvent, temperature) .

How can researchers optimize stereochemical control during the synthesis of derivatives?

Stereochemical control is achieved using chiral auxiliaries or tandem reactions. For example, inverse electron demand Diels-Alder (IMDA) reactions followed by retro-Diels-Alder processes enable stereoselective construction of polycyclic frameworks. Pre-existing chiral centers in starting materials dictate final stereochemistry, as seen in tetrahydrobenzoisoindolone synthesis. Solvent polarity (e.g., toluene) and temperatures (80–100°C) enhance diastereomeric excess .

What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Identifies aromatic protons (δ 7.0–7.5 ppm) and methoxy groups (δ 3.8 ppm) .
  • HPLC : Ensures purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Confirms molecular ions (e.g., [M+H]+ at m/z 324.1234) .
  • X-ray crystallography : Resolves crystal structures, as demonstrated for benzofuran derivatives .

How can contradictions in biological activity data be resolved?

Discrepancies arise from assay variability (e.g., cell lines, ATP concentrations). Mitigation strategies include:

  • Reproducing experiments under standardized protocols (e.g., 10-point IC50 curves).
  • Validating target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
  • Monitoring compound stability in media using LC-MS .

What storage conditions ensure compound stability?

Store desiccated at -20°C in amber vials under argon. Stability studies show <5% degradation over 12 months when protected from light and humidity. Aqueous solutions (≤5% DMSO in PBS, pH 7.4) should be used within 24 hours .

What computational strategies predict binding modes to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (NAMD, 100 ns trajectories) model ATP-binding pocket interactions. QSAR models incorporating substituent Hammett σ values rationalize potency variations. Validate predictions with kinase residue mutagenesis (e.g., Glu91 in GSK-3β) .

How can the N-(4-methoxybenzyl) group be modified to improve properties?

Modifications include:

  • Replacing methoxy with trifluoromethoxy for metabolic stability.
  • Introducing polar groups (e.g., -OH, -NH2) to enhance solubility.
  • Cyclizing into tetrahydroisoquinoline scaffolds to reduce LogP by 0.5–1.2 units .

What experimental designs optimize SAR studies in analogs?

Use factorial designs varying:

  • Substituents (C3 methyl vs ethyl).
  • Aromatic ring electronics (nitro vs methoxy).
  • Linker rigidity (proline vs alkyl chains).
    Assess 15–20 analogs per iteration via kinase inhibition assays (Z’-factor >0.6) and ADMET profiling .

What safety precautions are required during handling?

Use PPE (nitrile gloves, goggles) and work in fume hoods. For spills, absorb with vermiculite and dispose as hazardous waste. In case of eye exposure, irrigate with saline for 15 minutes .

How is cryo-EM used to study protein-compound interactions?

Prepare grids by incubating 50 μM compound with target proteins (e.g., 20S proteasome), freeze in liquid ethane, and collect data on a Titan Krios (60,000x magnification). Local refinement in RELION-3.1 resolves benzofuran moieties in 3.0–3.5 Å maps .

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